molecular formula C14H15N5O3 B11227862 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11227862
M. Wt: 301.30 g/mol
InChI Key: VOWIGAMCWCSRNN-UHFFFAOYSA-N
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Description

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound with a unique structure that combines a tetrazole ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common route involves the reaction of 4-(Propan-2-yloxy)benzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with cyanogen bromide to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yloxy)phenyl]methanol: A related compound with a simpler structure.

    1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Another compound with a similar heterocyclic ring system.

Uniqueness

7-[4-(Propan-2-yloxy)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its combination of a tetrazole ring with a pyrimidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

7-(4-propan-2-yloxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H15N5O3/c1-8(2)22-10-5-3-9(4-6-10)12-7-11(13(20)21)15-14-16-17-18-19(12)14/h3-8,12H,1-2H3,(H,20,21)(H,15,16,18)

InChI Key

VOWIGAMCWCSRNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C(=O)O

Origin of Product

United States

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